An In-depth Technical Guide to 8-Bromo-1-octene: Chemical Properties and Structure
An In-depth Technical Guide to 8-Bromo-1-octene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1-octene is a versatile bifunctional molecule that serves as a key intermediate in a variety of chemical syntheses. Its structure, possessing both a terminal alkene and a primary alkyl bromide, allows for orthogonal reactivity, making it a valuable building block in the construction of complex molecules, including pharmaceuticals and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 8-Bromo-1-octene, with a focus on its applications in organic synthesis and drug development.
Chemical Structure and Identification
8-Bromo-1-octene consists of an eight-carbon chain with a double bond at the C1 position and a bromine atom at the C8 position.[1] This unique arrangement of functional groups dictates its chemical behavior and synthetic utility.
| Identifier | Value |
| IUPAC Name | 8-bromooct-1-ene[2] |
| CAS Number | 2695-48-9[2][3] |
| Molecular Formula | C₈H₁₅Br[2][3] |
| SMILES String | C=CCCCCCCBr |
| InChI Key | SNMOMUYLFLGQQS-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The physical and chemical properties of 8-Bromo-1-octene are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Weight | 191.11 g/mol [2] |
| Appearance | Colorless liquid[4] |
| Density | 1.139 g/mL at 25 °C[4] |
| Boiling Point | 198-199 °C[4] |
| Flash Point | 78 °C[5] |
| Refractive Index | 1.467 (at 20°C)[5] |
| Solubility | Soluble in organic solvents. |
Reactivity and Synthetic Applications
The reactivity of 8-Bromo-1-octene is characterized by the distinct chemical behavior of its two functional groups. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, hydrohalogenation, and polymerization. The primary alkyl bromide is susceptible to nucleophilic substitution and is a precursor for the formation of Grignard reagents.[1]
This dual reactivity allows for a range of synthetic transformations, making 8-Bromo-1-octene a valuable starting material in the synthesis of natural products and pharmaceutical agents.[4] For instance, the Grignard reagent derived from 8-bromo-1-octene has been utilized in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol.[4][6]
Experimental Protocols
Synthesis of 8-Chloro-1-octene from 8-Bromo-1-octene
This protocol details a nucleophilic substitution reaction to replace the bromine atom with chlorine.
Materials:
-
8-Bromo-1-octene
-
Tetramethylammonium (B1211777) chloride
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 8-bromo-1-octene and a stoichiometric excess of tetramethylammonium chloride in a mixture of 95% ethanol and deionized water.
-
Heat the mixture to reflux with vigorous stirring for approximately 1.5-2 hours.[7]
-
Monitor the reaction progress using gas chromatography (GC) until the starting material is consumed.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water and extract with diethyl ether three times.[7]
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]
-
Purify the crude product by distillation under reduced pressure to yield pure 8-chloro-1-octene.[7]
Caption: Workflow for the synthesis of 8-Chloro-1-octene.
Formation of a Grignard Reagent from 8-Bromo-1-octene
This protocol describes the preparation of the corresponding Grignard reagent, a powerful nucleophile in organic synthesis.
Materials:
-
8-Bromo-1-octene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
Procedure:
-
Assemble a flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 8-Bromo-1-octene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the 8-Bromo-1-octene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (indicated by the disappearance of the iodine color and gentle boiling), add the remaining 8-Bromo-1-octene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the halide.
-
The resulting cloudy, grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
Caption: Logical flow for the synthesis of a Grignard reagent from 8-Bromo-1-octene.
Conclusion
8-Bromo-1-octene is a valuable and versatile building block in organic synthesis. Its distinct functional groups allow for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the development of novel therapeutics and functional materials.
References
- 1. 8-Bromo-1-octene | 2695-48-9 | Benchchem [benchchem.com]
- 2. 8-Bromooct-1-ene | C8H15Br | CID 75907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-1-octene [webbook.nist.gov]
- 4. 8-Bromo-1-Octene CAS 2695-48-9 for Organic Synthesis - 8-Bromo-1-Octene, Bromo-8 Octene-1 | Made-in-China.com [m.made-in-china.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 8-Bromo-1-octene | 2695-48-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
